molecular formula C12H11NO2 B115291 N-methyl-N-phenylfuran-2-carboxamide CAS No. 67735-51-7

N-methyl-N-phenylfuran-2-carboxamide

Cat. No.: B115291
CAS No.: 67735-51-7
M. Wt: 201.22 g/mol
InChI Key: JTRXYDXSZLRHBM-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylfuran-2-carboxamide is a substituted furan carboxamide characterized by a methyl group attached to the amide nitrogen and a phenyl group on the adjacent nitrogen. This compound serves as a key intermediate in synthesizing structurally related analogs, particularly in medicinal chemistry, where furan-based carboxamides are explored for their bioactivity and pharmacokinetic properties .

Properties

CAS No.

67735-51-7

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-methyl-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C12H11NO2/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h2-9H,1H3

InChI Key

JTRXYDXSZLRHBM-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CO2

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-methyl-N-phenylfuran-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds. The synthesis typically involves the reaction of furan derivatives with amines or other nucleophiles under controlled conditions to form carboxamide bonds.

Reagent in Organic Reactions

The compound is also utilized as a reagent in organic reactions, including:

  • Oxidation : It can be oxidized to yield corresponding carboxylic acids.
  • Reduction : The carboxamide group can be reduced to form amines.
  • Substitution Reactions : The aromatic ring can undergo electrophilic or nucleophilic substitutions, leading to various substituted derivatives.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Preliminary investigations into the biological activities of this compound suggest it may have anti-inflammatory effects. Mechanistically, it may interact with specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development. The compound's interactions with molecular targets could lead to innovative treatments for conditions such as pain and inflammation.

Industrial Applications

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its role as a precursor allows for the efficient production of complex pharmaceutical compounds, contributing to the development of new medications and therapies.

Material Development

The compound is also being investigated for its potential use in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers or other materials with desirable characteristics, such as improved durability or functionality.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of furan derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that further exploration into this compound could yield valuable insights into its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Research

Research conducted on related furan compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. These findings provide a basis for investigating this compound's effects on inflammation and its potential use in treating inflammatory conditions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of N-methyl-N-phenylfuran-2-carboxamide, highlighting structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound N-methyl, N-phenyl C₁₂H₁₁NO₂ 201.22 g/mol Reference compound; balanced lipophilicity and steric bulk
N-(p-Tolyl)furan-2-carboxamide (3p) N-(4-methylphenyl) C₁₂H₁₁NO₂ 201.22 g/mol Enhanced steric bulk from p-tolyl group; synthesized via reductive transamidation
N-(2-Nitrophenyl)furan-2-carboxamide N-(2-nitrophenyl) C₁₁H₈N₂O₄ 232.19 g/mol Nitro group induces intramolecular H-bonding, reducing planarity
N-(4-Methylphenyl)furan-2-carboxamide N-(4-methylphenyl) C₁₂H₁₁NO₂ 201.22 g/mol Similar to 3p but lacks N-methyl group; higher crystallinity
N-[2-(Hydroxymethyl)phenyl]furan-2-carboxamide N-(2-hydroxymethylphenyl) C₁₂H₁₁NO₃ 217.22 g/mol Hydroxymethyl group enhances hydrophilicity; potential for H-bonding
N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide 5-(2-chlorophenyl), N-(3-chloro-4-methylphenyl) C₁₈H₁₃Cl₂NO₂ 346.21 g/mol Chlorine substituents increase lipophilicity and electronic withdrawal

Crystallographic and Spectroscopic Insights

  • N-(2-Nitrophenyl)furan-2-carboxamide : X-ray crystallography reveals a dihedral angle of 9.71° between phenyl and furan rings, with weak C2-H2⋯O2 interactions forming helical chains. This contrasts with planar 2-furancarboxanilide derivatives .
  • N-(4-Methylphenyl)furan-2-carboxamide : NMR data (δ ~7.2–7.4 ppm for aromatic protons) confirm electronic similarity to the parent compound, though the absence of N-methylation may alter rotational freedom .

Preparation Methods

Photoredox-Catalyzed Dealkylation/Acylation

This method utilizes visible-light-driven photoredox catalysis to achieve direct acylation of tertiary amines. A representative protocol involves:

  • Reactants : N-Methylaniline and furan-2-carbonyl chloride.

  • Catalyst : Carbazole-naphthalimide hybrid photocatalyst (Cz-NI-Ph, 1 mol%).

  • Conditions : Ethyl acetate solvent, white LED irradiation (390 nm), room temperature, 6 hours.

  • Yield : 94% .

Mechanistic Insights :
The reaction proceeds via single-electron transfer (SET) from the photocatalyst to the acyl chloride, generating an acyl radical. Subsequent radical coupling with the tertiary amine forms the amide bond. Control experiments confirm the necessity of light and the photocatalyst .

Iodine-Catalyzed Oxidative Acylation

A transition-metal-free approach employs molecular iodine (I₂) as a catalyst:

  • Reactants : N-Methylaniline and furan-2-carbonyl chloride.

  • Catalyst : I₂ (10 mol%).

  • Conditions : Dichloromethane (DCM), 40°C, 12 hours.

  • Yield : 85% .

Key Observations :
I₂ facilitates oxidative C–N bond cleavage in the tertiary amine, enabling nucleophilic attack by the acyl chloride. The absence of transition metals simplifies purification, but excess iodine may require additional washing steps .

Solvent- and Transition-Metal-Free Amidation

This method avoids solvents and metals, leveraging sodium hydride (NaH) as a base:

  • Reactants : Phenyl acetate derivatives and N-methylaniline.

  • Conditions : Neat reaction, 130°C, 20 hours.

  • Yield : 82% .

Advantages :

  • Eliminates solvent waste.

  • Scalable to gram quantities without chromatographic purification .

Limitations :

  • Prolonged heating may degrade thermally sensitive substrates.

Iron-Mediated Synthesis from Nitroarenes

Nitroarenes serve as arylating agents in this redox-active system:

  • Reactants : Nitrobenzene and furan-2-carbonyl chloride.

  • Catalyst : Iron powder (Fe⁰).

  • Conditions : Acetonitrile/water (4:1), 80°C, 24 hours.

  • Yield : 86% .

Mechanism :
Fe⁰ reduces nitrobenzene to nitrosobenzene, which reacts with the acyl chloride via radical intermediates. Ferrous hydroxide byproducts are removed via acid washing .

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Conditions Yield Advantages Limitations
Photoredox catalysis Cz-NI-PhRT, visible light94%High yield, mild conditionsRequires specialized equipment
Iodine catalysis I₂40°C, DCM85%Transition-metal-freeIodine residues complicate purification
Solvent-free NaH130°C, neat82%Eco-friendly, scalableHigh energy input
Iron-mediated Fe⁰80°C, acetonitrile/water86%Utilizes nitroarenes as starting materialsLong reaction time

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